molecular formula C18H17FS B8676406 5-Fluoro-2-methyl-1-(p-methylthiobenzyl)-indene

5-Fluoro-2-methyl-1-(p-methylthiobenzyl)-indene

Cat. No. B8676406
M. Wt: 284.4 g/mol
InChI Key: JIZWNONYKZOASX-UHFFFAOYSA-N
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Patent
US03944600

Procedure details

Twenty-five grams (1.04 moles) of magnesium turnings were placed in a dried flask under N2 with 400 ml. of ether. Ten ml. of 0.05 molar p-methylthiobenzyl magnesium chloride in ether is added and the mixture is warmed to 30°C. About 2-3% of 39.7 g. (0.23 moles) of p-methylthiobenzyl chloride in 75 ml. of toluene is added. After 3-5 minutes of stirring an exotherm to 32°-33°C occurs signifying initiation of the reaction. After aging for 5 minutes, the rest of the benzyl chloride is added dropwise over 90 minutes. The reaction is aged for 30 minutes with stirring. 5-Fluoro-2-methyl-1-indanone (32.6 g., 0.199 mole) is added dropwise over 45 minutes. After aging for 30 minutes, the milky supernatant mixture is decanted from the magnesium. The flask and residual magnesium are rinsed with toluene. The reaction is then quenched by the addition of 120 ml. of 3N sulfuric acid. The lower layer is discarded. To the organic layer is added 80 ml. of 1:10 concentrated sulfuric acid, acetic acid and the two-phase mixture, stirred vigorously for one hour and water (100 ml.) is added. The bottom layer is discarded and the organic layer is washed with 100 ml. of water and 200 ml. of 2N sodium hydroxide. After a final water wash the organic layer is concentrated to give 5-fluoro-2-methyl-1-(p-methylthiobenzyl)-indene. Similarly, when p-methylsulfinylbenzyl chloride is used in place of p-methylthiobenzyl chloride in the above example, the corresponding p-methylsulfinylbenzyl indene is obtained.
Quantity
1.04 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0.23 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
32.6 g
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[Mg].[CH3:2][S:3][C:4]1[CH:12]=[CH:11][C:7]([CH2:8][Mg]Cl)=[CH:6][CH:5]=1.CSC1C=CC(CCl)=CC=1.C(Cl)C1C=CC=CC=1.[F:31][C:32]1[CH:33]=[C:34]2[C:38](=[CH:39][CH:40]=1)[C:37](=O)[CH:36]([CH3:42])[CH2:35]2>CCOCC.C1(C)C=CC=CC=1>[F:31][C:32]1[CH:33]=[C:34]2[C:38](=[CH:39][CH:40]=1)[CH:37]([CH2:8][C:7]1[CH:11]=[CH:12][C:4]([S:3][CH3:2])=[CH:5][CH:6]=1)[C:36]([CH3:42])=[CH:35]2

Inputs

Step One
Name
Quantity
1.04 mol
Type
reactant
Smiles
[Mg]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CSC1=CC=C(C[Mg]Cl)C=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Three
Name
Quantity
0.23 mol
Type
reactant
Smiles
CSC1=CC=C(CCl)C=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)Cl
Step Five
Name
Quantity
32.6 g
Type
reactant
Smiles
FC=1C=C2CC(C(C2=CC1)=O)C
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Stirring
Type
CUSTOM
Details
After 3-5 minutes of stirring an exotherm to 32°-33°C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
initiation of the reaction
WAIT
Type
WAIT
Details
After aging for 5 minutes
Duration
5 min
WAIT
Type
WAIT
Details
The reaction is aged for 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
with stirring
WAIT
Type
WAIT
Details
After aging for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the milky supernatant mixture is decanted from the magnesium
WASH
Type
WASH
Details
The flask and residual magnesium are rinsed with toluene
CUSTOM
Type
CUSTOM
Details
The reaction is then quenched by the addition of 120 ml
ADDITION
Type
ADDITION
Details
To the organic layer is added 80 ml
STIRRING
Type
STIRRING
Details
of 1:10 concentrated sulfuric acid, acetic acid and the two-phase mixture, stirred vigorously for one hour
Duration
1 h
ADDITION
Type
ADDITION
Details
water (100 ml.) is added
WASH
Type
WASH
Details
the organic layer is washed with 100 ml
WASH
Type
WASH
Details
After a final water wash the organic layer
CONCENTRATION
Type
CONCENTRATION
Details
is concentrated

Outcomes

Product
Details
Reaction Time
4 (± 1) min
Name
Type
product
Smiles
FC=1C=C2C=C(C(C2=CC1)CC1=CC=C(C=C1)SC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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